molecular formula C25H21BrN2O4 B302090 N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302090
M. Wt: 493.3 g/mol
InChI Key: FXGLDJIZTDGECC-DICXZTSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide, also known as ANF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ANF belongs to the class of hydrazide derivatives, which have been extensively studied for their potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways involved in cancer and inflammatory disorders. N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been found to induce apoptosis, which is a programmed cell death mechanism that is often dysregulated in cancer cells. The compound has also been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. The compound can be easily synthesized using simple chemical reactions and can be purified using standard purification techniques. N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been found to be stable under various conditions, making it suitable for long-term storage and transportation. However, N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has some limitations for lab experiments, including its limited solubility in water and its potential to form aggregates at high concentrations, which can affect its activity and bioavailability.

Future Directions

N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has significant potential for future research and development in the field of medicinal chemistry. Some of the future directions for N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide include the identification of its molecular targets and the development of more potent analogs with improved pharmacological properties. Further studies are needed to understand the exact mechanism of action of N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide and to elucidate its potential therapeutic applications in various diseases. The development of novel drug delivery systems for N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide could also enhance its bioavailability and efficacy.

Synthesis Methods

The synthesis of N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and 5-ethoxy-2-naphthoic acid hydrazide in the presence of an acid catalyst. The obtained intermediate is then reacted with allyl bromide to yield the final product, N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide. The purity and yield of N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has been extensively studied for its potential application in the treatment of cancer, Alzheimer's disease, and inflammatory disorders. N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to have neuroprotective effects by preventing the formation of amyloid-beta plaques, which are the hallmark of Alzheimer's disease.

properties

Product Name

N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C25H21BrN2O4

Molecular Weight

493.3 g/mol

IUPAC Name

N-[(Z)-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C25H21BrN2O4/c1-3-11-31-24-20(26)12-16(13-22(24)30-4-2)15-27-28-25(29)23-14-19-18-8-6-5-7-17(18)9-10-21(19)32-23/h3,5-10,12-15H,1,4,11H2,2H3,(H,28,29)/b27-15-

InChI Key

FXGLDJIZTDGECC-DICXZTSXSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OCC=C

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OCC=C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OCC=C

Origin of Product

United States

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